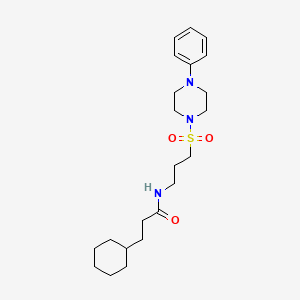

3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide

Description

3-Cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide is a synthetic organic compound featuring a propanamide backbone with three distinct substituents:

- Sulfonamide-linked piperazine: A 4-phenylpiperazine moiety connected via a sulfonyl group to a propyl chain, suggesting possible interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Propyl spacer: Bridges the sulfonamide and amide groups, influencing molecular flexibility and binding geometry.

Properties

IUPAC Name |

3-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O3S/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-19-29(27,28)25-17-15-24(16-18-25)21-10-5-2-6-11-21/h2,5-6,10-11,20H,1,3-4,7-9,12-19H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXWUWVSNPKWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide typically involves multiple steps:

Formation of the Phenylpiperazine Moiety: The initial step involves the synthesis of 4-phenylpiperazine, which can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Attachment of the Sulfonyl Group: The phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 4-phenylpiperazin-1-yl sulfone.

Linking the Propyl Chain: The sulfonyl derivative is further reacted with 3-bromopropylamine to attach the propyl chain.

Final Coupling with Cyclohexyl Group: The final step involves coupling the intermediate with cyclohexylpropanoic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and phenyl rings, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products

Oxidation: Hydroxylated derivatives of the cyclohexyl and phenyl rings.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted phenylpiperazine derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide exhibit significant anticancer properties. For example, studies involving sulfonamide derivatives have shown their ability to inhibit tumor growth in various cancer models. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Case Study:

A study evaluated a series of sulfonamide derivatives for their cytotoxic effects against human cancer cell lines. One derivative demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, highlighting the potential for further development as an anticancer agent .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological applications. Piperazine derivatives have been extensively studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests that this compound may possess anxiolytic or antidepressant properties.

Case Study:

In animal models, piperazine-based compounds have shown promise in reducing anxiety-like behaviors and improving mood-related outcomes. These findings encourage further exploration into the specific effects of this compound on mood disorders .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties, particularly against bacterial infections. Research has shown that sulfonamides can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, leading to bacteriostatic effects.

Case Study:

A comparative study assessed various sulfonamide derivatives for their antibacterial efficacy against standard strains. Some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also be effective in treating infections .

Data Table: Summary of Applications

| Application | Mechanism | Case Study Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | IC50 = 49.85 µM (A549 cells) |

| Neuropharmacological Effects | Modulates serotonin/dopamine receptors | Animal model studies |

| Antimicrobial Activity | Inhibits bacterial enzyme synthesis | Efficacy against standard strains |

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which are critical in regulating mood and cognition. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related propanamide derivatives is presented below, emphasizing substituent effects on physicochemical properties and bioactivity.

Key Observations

Bicalutamide’s fluorophenyl and trifluoromethyl groups contribute to high metabolic stability and receptor-binding specificity .

Receptor Interaction Profiles :

- Piperazine sulfonamides (e.g., target compound and analog) share structural similarities with 5-HT1A/5-HT2 receptor ligands, as demonstrated by molecular modeling studies of tetrahydro-beta-carbolines .

- Bicalutamide ’s sulfonyl group facilitates hydrogen bonding with androgen receptors, a feature absent in the target compound due to its cyclohexyl substitution .

Synthetic Utility :

- The CTP compound () utilizes a chloro group and triethoxysilyl chain for surface immobilization, contrasting with the target compound’s focus on receptor-targeted design .

Biological Activity

3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 393.5 g/mol. The compound features a cyclohexyl group, a phenylpiperazine moiety, and a sulfonamide functional group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H31N3O3S |

| Molecular Weight | 393.5 g/mol |

| Structure | Chemical Structure |

The compound exhibits several mechanisms that contribute to its biological activity:

- FLT3 Receptor Antagonism : It has been identified as a novel FLT3 receptor antagonist, which is critical in the treatment of certain cancers, particularly acute myeloid leukemia (AML). FLT3 is often mutated in AML, leading to uncontrolled cell proliferation. By inhibiting this receptor, the compound can potentially reduce tumor growth and promote apoptosis in cancer cells .

- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Compounds with similar structures have shown significant inhibition of inflammatory pathways, making this compound a candidate for treating inflammatory diseases .

- Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that this compound may induce cytotoxic effects in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in vitro .

Study 1: Antitumor Activity

In a study examining the antitumor properties of related compounds, it was found that derivatives with similar structures exhibited IC50 values ranging from 7 µM to 49 µM against different cancer cell lines such as HeLa and MCF-7. These findings suggest that this compound may possess comparable or enhanced cytotoxic effects .

Study 2: Inhibition of Prostaglandin Synthesis

Another study highlighted the role of compounds with similar chemical frameworks in inhibiting prostaglandin synthesis, which is crucial in mediating inflammatory responses. The IC50 values reported were significantly low (below 10 nM), indicating high potency and potential therapeutic applications in inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and potency of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.